N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide
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Overview
Description
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide is a chemical compound with the molecular formula C16H14N4O. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide typically involves the reaction of 2-aminobenzamide with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone core.
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, such as refluxing and microwave irradiation, to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound’s derivatives are explored for their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide involves the inhibition of specific enzymes and pathways. For instance, as a PARP-1 inhibitor, it interferes with the enzyme’s ability to repair DNA, leading to cell death in cancer cells. The compound binds to the active site of PARP-1, preventing the enzyme from catalyzing the repair of single-stranded DNA breaks .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A well-known PARP-1 inhibitor with a similar quinazolinone core.
Rucaparib: Another PARP-1 inhibitor with structural similarities.
Niraparib: Shares the quinazolinone scaffold and exhibits similar biological activities.
Uniqueness
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit PARP-1 with high specificity makes it a promising candidate for further development as an antitumor agent .
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-(4-amino-3-phenylquinazolin-2-ylidene)acetamide |
InChI |
InChI=1S/C16H14N4O/c1-11(21)18-16-19-14-10-6-5-9-13(14)15(17)20(16)12-7-3-2-4-8-12/h2-10H,17H2,1H3 |
InChI Key |
XBQJTMDRZFPEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N=C2C=CC=CC2=C(N1C3=CC=CC=C3)N |
Origin of Product |
United States |
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